2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester

Vue d'ensemble

Description

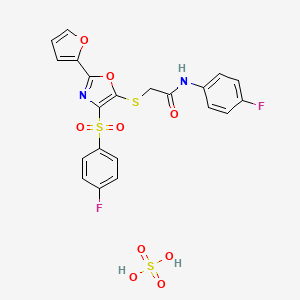

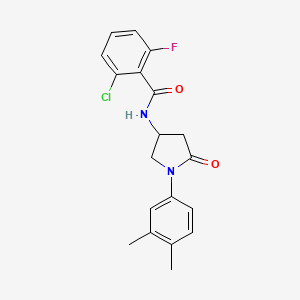

“2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester” is a compound with the molecular formula C13H18O10 . It is known in the biomedicine industry and serves as a pivotal compound . It originates from glucuronic acid and plays an indispensable function within drug metabolism and detoxification mechanisms .

Synthesis Analysis

The synthesis of this compound involves the use of D-glucuronic acid as the starting material . The specific preparation steps include adding 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester to a solution of hydrobromic acid in acetic acid . The mixture is kept stable at no more than 10°C, then naturally warmed to room temperature and stirred for 2 hours .

Molecular Structure Analysis

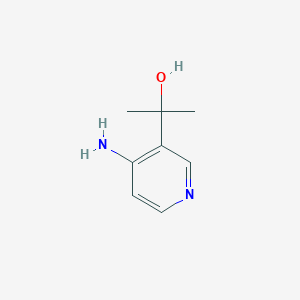

The molecular weight of “2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester” is 334.28 g/mol . Its IUPAC name is methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxyoxane-2-carboxylate . The compound has a complex structure with 23 heavy atoms .

Chemical Reactions Analysis

Some terpenyl 2,3,4-tri-O-acetyl-alpha-D-glucuronide methyl esters were synthesized from commercially available methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate and terpenoid alcohols in the presence of bis(trifluoromethanesulfonyl)imide (Tf2NH) in dichloromethane (DCM) in good yields .

Physical And Chemical Properties Analysis

The compound is a white to off-white solid . It has a molecular weight of 334.28 g/mol, a topological polar surface area of 135 Ų, and a complexity of 487 . It has one hydrogen bond donor and ten hydrogen bond acceptors .

Applications De Recherche Scientifique

Prodrug Design and Cancer Therapy

2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester: has been used in the design and synthesis of water-soluble glucuronide derivatives. These derivatives are valuable in cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) . Researchers explore its potential as a prodrug to enhance drug delivery and improve therapeutic outcomes.

Carbohydrate Synthesis

This compound serves as a building block in carbohydrate synthesis. Specifically:

- D-Glucose 6-Phosphate : It participates in the synthesis of D-glucose 6-phosphate, a crucial intermediate in glycolysis and other metabolic pathways .

Glucuronide Derivatives

Researchers use 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester as an intermediate for synthesizing various glucuronide derivatives. These derivatives have applications in drug development, metabolism studies, and drug delivery systems .

Inositol Synthase Substrates

Phosphorylated derivatives of this compound are valuable for studying substrates for inositol synthase. Inositol plays essential roles in cell signaling, lipid metabolism, and membrane structure .

Anionic Surfactant Preparation

The compound contributes to the preparation of anionic surfactants. These surfactants find applications in detergents, emulsifiers, and other formulations .

Mécanisme D'action

Target of Action

It is known to be an intermediate for the synthesis of various glucuronide derivatives .

Mode of Action

It is known that it plays a crucial role in the synthesis of glucuronide derivatives . Glucuronides are often involved in drug metabolism, where they facilitate the elimination of various substances from the body.

Biochemical Pathways

The compound is involved in the glucuronidation pathway, a major phase II metabolic pathway in the body. Glucuronidation helps in the detoxification and elimination of potentially harmful compounds, including drugs and endogenous substances .

Pharmacokinetics

As an intermediate in the synthesis of glucuronide derivatives, it is likely to be rapidly metabolized and incorporated into these derivatives .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in the synthesis of glucuronide derivatives. These derivatives play a crucial role in the body’s ability to detoxify and eliminate various substances .

Action Environment

Environmental factors that could influence the compound’s action, efficacy, and stability include temperature and pH. For instance, the compound is recommended to be stored under inert gas at 2-8°C , suggesting that it may be sensitive to higher temperatures.

Orientations Futures

The compound has been used in various biochemical studies . It has been used to study the potential of water-soluble camptothecin glucuronide derivatives as a cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy . This suggests potential future directions in the field of cancer treatment.

Propriétés

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(18)23-10(8)12(17)19-4/h8-11,13,18H,1-4H3/t8-,9-,10-,11+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHFNXQWJBTGBL-HKLXJQGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)O)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(4-Aminopyrimidin-2-yl)methyl-methylamino]pyrrolidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2402564.png)

![3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2402567.png)

![1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2402568.png)

![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2402570.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2402572.png)

![1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene](/img/structure/B2402573.png)